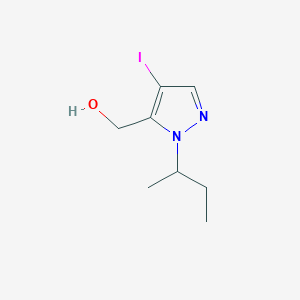

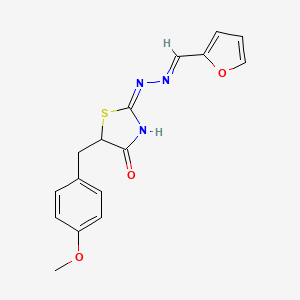

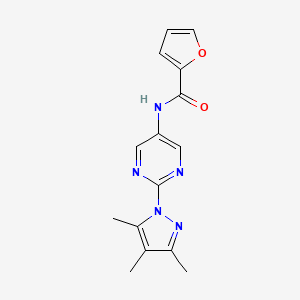

![molecular formula C19H19N5O2S B2415550 5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941947-46-2](/img/structure/B2415550.png)

5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a triazole-pyrimidine hybrid . It is part of a series of novel compounds that have been synthesized and evaluated for their potential as neuroprotective and anti-neuroinflammatory agents .

Synthesis Analysis

The compound is synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involves the design and characterization of these compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of the compound can be represented by the IUPAC Standard InChI: InChI=1S/C6H6N4O/c1-4-2-5 (11)10-6 (9-4)7-3-8-10/h2-3,11H,1H3 .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Compound Synthesis

Research in heterocyclic chemistry has explored the synthesis and applications of compounds related to 5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Studies demonstrate various synthetic routes and reactions involving similar heterocyclic frameworks, indicating the compound's relevance in developing new chemical entities with potential biological and pharmacological activities. For example, research on heterocyclic compounds like thieno[2,3-d:4,5-d′]dipyrimidines and triazolopyrimidines offers insights into the synthetic versatility and potential application areas of such molecules (Clark & Hitiris, 1984).

Supramolecular Chemistry

In supramolecular chemistry, novel pyrimidine derivatives have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. These studies highlight the compound's utility in creating complex molecular structures through non-covalent interactions, which can be pivotal in material science and nanotechnology (Fonari et al., 2004).

Biological Activities

Research has also been directed towards evaluating the biological activities of triazolopyrimidine derivatives, including antimicrobial properties. Such studies provide a foundation for further exploration into the therapeutic potentials of these compounds (Abdel‐Aziz et al., 2008). Additionally, the synthesis of structural analogs of promising agents, like ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and their evaluation for tuberculostatic activity, reveals the importance of such compounds in developing new treatments for infectious diseases (Titova et al., 2019).

Mecanismo De Acción

The compound has shown promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Direcciones Futuras

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including this one, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name |

5-methyl-7-(5-methylfuran-2-yl)-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-11-9-10-14(26-11)16-15(17(25)21-13-7-5-4-6-8-13)12(2)20-18-22-19(27-3)23-24(16)18/h4-10,16H,1-3H3,(H,21,25)(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEKILLJAKULGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(NC3=NC(=NN23)SC)C)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

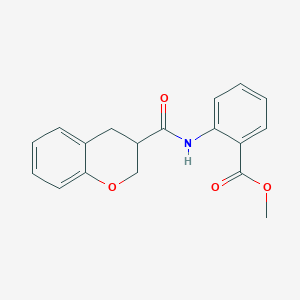

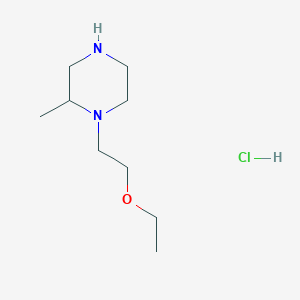

![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)

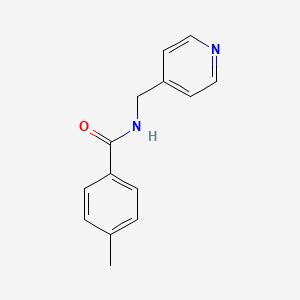

![2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2415488.png)